molecular formula C12H7BrN2O2 B8449653 5-Bromoimidazo-[1,2-a]-quinoline-2-carboxylic acid

5-Bromoimidazo-[1,2-a]-quinoline-2-carboxylic acid

Cat. No.: B8449653
M. Wt: 291.10 g/mol
InChI Key: GSSYWWDQNBLXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromoimidazo-[1,2-a]-quinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C12H7BrN2O2 and its molecular weight is 291.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7BrN2O2

Molecular Weight

291.10 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]quinoline-2-carboxylic acid

InChI

InChI=1S/C12H7BrN2O2/c13-8-5-11-14-9(12(16)17)6-15(11)10-4-2-1-3-7(8)10/h1-6H,(H,16,17)

InChI Key

GSSYWWDQNBLXCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NC(=CN23)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.28 g of ethyl 5-bromoimidazo-[1,2-a]-quinoline-2-carboxylate were heated on a steam bath with 5 ml of 1 N sodium hydroxide solution in 20 ml of water and 50 ml of ethanol until a clear solution was obtained (approx. 15 mins). 5 ml of 1 N hydrochloric acid were then added thereto and the solution was allowed to cool slowly to room temperature. The pale green crystals thus formed were filtered off and were washed with methanol. The mother liquors were reduced in volume and cooled to give a second crop. The two crops were combined in 50 ml of chloroform and 50 methanol and the solution obtained was decolorized with charcoal. The solution was reduced in volume under vacuum and the residue was cooled in ice to give colorless plates of 5-bromoimidazo-[1,2-a]-quinoline-2-carboxylic acid melting at 288°-90° C. (decomp).
Name
ethyl 5-bromoimidazo-[1,2-a]-quinoline-2-carboxylate
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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